Cas no 63328-11-0 ((5R)-5-(phenylMethyl)-2-Pyrrolidinone)

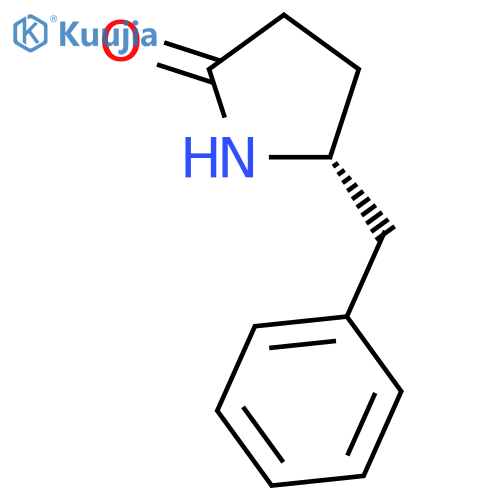

63328-11-0 structure

商品名:(5R)-5-(phenylMethyl)-2-Pyrrolidinone

(5R)-5-(phenylMethyl)-2-Pyrrolidinone 化学的及び物理的性質

名前と識別子

-

- (5R)-5-(phenylMethyl)-2-Pyrrolidinone

- (5R)-5-benzylpyrrolidin-2-one

- DTXSID001288738

- (R)-5-Benzylpyrrolidin-2-one

- 2-Pyrrolidinone, 5-(phenylmethyl)-, (R)-

- SCHEMBL19419777

- 63328-11-0

-

- インチ: InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1

- InChIKey: UJTLWBQZNAXBAQ-SNVBAGLBSA-N

- ほほえんだ: C1CC(=O)NC1CC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 175.099714038g/mol

- どういたいしつりょう: 175.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.098±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 56-58 ºC

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

(5R)-5-(phenylMethyl)-2-Pyrrolidinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM540483-250mg |

(5R)-5-(Phenylmethyl)-2-pyrrolidinone |

63328-11-0 | 95%+ | 250mg |

$56 | 2023-01-02 | |

| Chemenu | CM540483-1g |

(5R)-5-(Phenylmethyl)-2-pyrrolidinone |

63328-11-0 | 95%+ | 1g |

$154 | 2023-01-02 | |

| A2B Chem LLC | AY63306-100mg |

2-Pyrrolidinone, 5-(phenylmethyl)-, (R)- |

63328-11-0 | 95%+ | 100mg |

$260.00 | 2024-04-19 | |

| A2B Chem LLC | AY63306-250mg |

2-Pyrrolidinone, 5-(phenylmethyl)-, (R)- |

63328-11-0 | 95%+ | 250mg |

$410.00 | 2024-04-19 | |

| A2B Chem LLC | AY63306-1g |

2-Pyrrolidinone, 5-(phenylmethyl)-, (R)- |

63328-11-0 | 95%+ | 1g |

$1260.00 | 2024-04-19 |

(5R)-5-(phenylMethyl)-2-Pyrrolidinone 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

63328-11-0 ((5R)-5-(phenylMethyl)-2-Pyrrolidinone) 関連製品

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量